molecular formula C16H17N5O B6467724 9-cyclopropyl-N-(2-methoxy-5-methylphenyl)-9H-purin-6-amine CAS No. 2640846-72-4

9-cyclopropyl-N-(2-methoxy-5-methylphenyl)-9H-purin-6-amine

Cat. No.: B6467724
CAS No.: 2640846-72-4
M. Wt: 295.34 g/mol
InChI Key: WURNSVBEPMMGDQ-UHFFFAOYSA-N
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Description

9-cyclopropyl-N-(2-methoxy-5-methylphenyl)-9H-purin-6-amine is a synthetic organic compound that belongs to the class of purine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-cyclopropyl-N-(2-methoxy-5-methylphenyl)-9H-purin-6-amine typically involves the following steps:

    Purine Ring Formation: The purine ring can be constructed via a multi-step process involving the condensation of appropriate precursors.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated compounds, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

9-cyclopropyl-N-(2-methoxy-5-methylphenyl)-9H-purin-6-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and viral infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-cyclopropyl-N-(2-methoxy-5-methylphenyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    9-cyclopropyl-9H-purin-6-amine: Lacks the N-(2-methoxy-5-methylphenyl) group.

    9-cyclopropyl-N-(2-hydroxy-5-methylphenyl)-9H-purin-6-amine: Contains a hydroxyl group instead of a methoxy group.

Uniqueness

9-cyclopropyl-N-(2-methoxy-5-methylphenyl)-9H-purin-6-amine is unique due to the presence of both the cyclopropyl and N-(2-methoxy-5-methylphenyl) groups, which may confer specific biological activity and chemical properties not found in similar compounds.

Properties

IUPAC Name

9-cyclopropyl-N-(2-methoxy-5-methylphenyl)purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O/c1-10-3-6-13(22-2)12(7-10)20-15-14-16(18-8-17-15)21(9-19-14)11-4-5-11/h3,6-9,11H,4-5H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURNSVBEPMMGDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC2=C3C(=NC=N2)N(C=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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